2-Morpholin-4-ylmethyl-1H-benzoimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

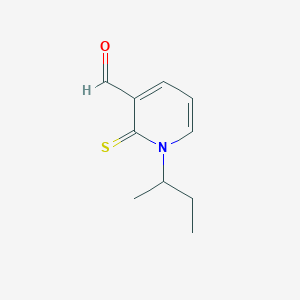

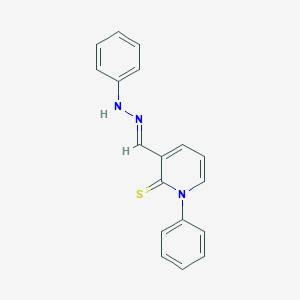

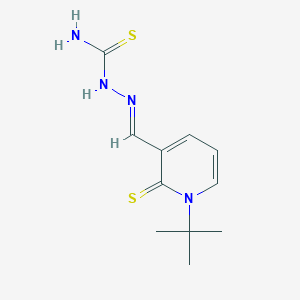

2-Morpholin-4-ylmethyl-1H-benzoimidazole is a chemical compound with the molecular formula C12H15N3O . It is also known by other names such as 4-(1H-benzimidazol-2-ylmethyl)morpholine and 2-(morpholin-4-ylmethyl)-1H-benzimidazole .

Molecular Structure Analysis

The benzimidazole moiety in the compound is essentially planar . The morpholine ring is disordered over two sets of sites, with chair conformations for both components .Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 217.121512110 g/mol . The topological polar surface area is 41.2 Ų .Wissenschaftliche Forschungsanwendungen

Antifungal Activity

2-Morpholin-4-ylmethyl-1H-benzoimidazole derivatives have demonstrated significant antifungal activities. For instance, a study synthesized novel 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers, which exhibited superior antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, compared to the control fungicide carbendazim (Zhou, Li, Zhang, & Jiang, 2013). Another study on benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety also confirmed enhanced antifungal activity against similar fungi (Qu, Li, Xing, & Jiang, 2015).

Antioxidant and Glucosidase Inhibitor Properties

Compounds derived from 2-Morpholin-4-ylmethyl-1H-benzoimidazole have shown promising results as antioxidants and glucosidase inhibitors. A study synthesized novel benzimidazole derivatives with morpholine and evaluated them for in vitro antioxidant activities, showing high scavenging activity. Moreover, these compounds exhibited significant α-glucosidase inhibitory potential (Özil, Parlak, & Baltaş, 2018).

Anti-inflammatory Activity

Benzimidazole derivatives bearing morpholine rings have been studied for their anti-inflammatory properties. For instance, compounds synthesized as 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazoles showed notable anti-inflammatory activity in carrageenan-induced rat paw edema tests, with some demonstrating significant COX-2 inhibition (Rathore, Sudhakar, Ahsan, Ali, Subbarao, Jadav, Umar, & Yar, 2017).

Anticancer Potential

Research has been conducted on benzimidazole derivatives containing morpholine for their potential as anticancer agents. A study synthesizing new 1,2‐disubstituted benzimidazole derivatives found them to exhibit considerable selectivity against specific cancer cell lines, highlighting their potential as anticancer agents (Yurttaş, Demirayak, Çiftçi, Yıldırım, & Kaplancıklı, 2013).

Corrosion Inhibition

Benzimidazole derivatives, including those with morpholin-4-ylmethyl groups, have been studied for their effectiveness in corrosion inhibition. They have been found to efficiently inhibit the corrosion of metals like mild steel in acidic environments (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(1H-benzimidazol-2-ylmethyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-4-11-10(3-1)13-12(14-11)9-15-5-7-16-8-6-15/h1-4H,5-9H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDCCRNAPCOHAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholin-4-ylmethyl-1H-benzoimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-4-[(1-phenyl-2-thioxo-1,2-dihydro-3-pyridinyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B514851.png)

![1-[4-Methoxy-6-methyl-1-(2-methylphenyl)-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B514859.png)

![1-[1-(4-Chlorophenyl)-4,6-dimethyl-2-thioxo-1,2-dihydropyridin-3-yl]ethanone](/img/structure/B514863.png)